3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic compound characterized by its unique molecular structure, which includes a phenyl group attached to an azabicyclo octane core. This compound has the molecular formula and is classified under the category of bicyclic amines. It is notably recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as a ligand in receptor studies and as a chiral auxiliary in asymmetric synthesis .
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride falls under the classification of alkaloids, specifically tropane alkaloids, due to its structural features reminiscent of tropane derivatives. It exhibits properties typical of compounds that interact with neurotransmitter systems, making it a subject of interest in pharmacological studies .
The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves enantioselective methods to construct the bicyclic framework. A prominent method includes the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, which utilizes dual catalytic systems to achieve high enantioselectivity .
Key steps in the synthesis may involve:
Industrial production methods are less documented but would generally follow principles of large-scale organic synthesis focusing on cost-effective reagents and maximizing yield .
The molecular structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride features a bicyclic framework with a phenyl substituent at one position, contributing to its unique reactivity and interaction potential with biological targets.
The compound's structural formula can be represented as follows:
This structure imparts specific stereochemical properties that are crucial for its function as a ligand in receptor interactions .
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure optimal yields and selectivity .
The mechanism of action for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride primarily involves its role as a ligand that interacts with specific receptors in biological systems. It has been noted for its potential activity as an agonist for certain neuropeptide receptors, influencing pathways related to pain, anxiety, and other neurological functions.
Data indicates that compounds like this can modulate neurotransmitter systems by inhibiting reuptake mechanisms, thus enhancing physiological responses associated with neurotransmitters such as serotonin and dopamine .
The physical properties of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride include:
Relevant chemical properties include:
Additional analyses might involve studying melting points, boiling points, and stability under various conditions to better understand its behavior in different environments .
The applications of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride span several fields:
The 8-azabicyclo[3.2.1]octane core is constructed through intramolecular Mannich reactions or ring-closing strategies that control relative stereochemistry at bridgehead positions. A validated approach employs trans-3-aminocyclopentanol derivatives as precursors, where epoxide ring-opening cyclization generates the bicyclic framework with defined stereochemistry [8]. X-ray crystallography confirms that the piperidine ring adopts a chair conformation, while the pyrrolidine moiety exists in an envelope conformation – structural features critical for pharmacological activity [9]. Hydrogenation conditions dramatically influence stereoselectivity: Pd/C catalysis (45 psi H₂, MeOH) delivers the 2α,4α-dibenzyl configuration, whereas Zn/Hg reduction in acidic media yields the 3β-hydroxy epimer [9].
Table 1: Stereoselective Scaffold Construction Methods
Method | Conditions | Key Stereochemical Outcome | Yield (%) |
---|---|---|---|
Catalytic Hydrogenation | 45 psi H₂, 10% Pd/C, MeOH | 2α,4α-dibenzyl configuration | 78 |
Metal Hydride Reduction | DIBAL-H, THF, 195 K | Axial 3-OH stereochemistry | 65 |
Dissolving Metal Reduction | Zn/Hg, 20% HCl/dioxane (1:1), reflux | Equatorial 3-OH stereochemistry | 82 |
Tropinone serves as the principal precursor for 3-phenyl analog synthesis. Grignard addition to N-protected tropinone enables efficient installation of the aryl group: treatment with 4-chlorophenyl magnesium bromide yields carbamate-protected 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol [7]. Subsequent acid-catalyzed decarbamylation (KOH/EtOH) provides the aminoalcohol intermediate (18) – a versatile precursor for N-functionalization [7]. Alternative pathways involve benzyl-protected pyrrolidinols that undergo oxidation and Grignard addition before deprotection, avoiding problematic hydrogenolysis-induced dechlorination [7]. The 3-hydroxy group permits further functionalization via Mitsunobu reactions or O-alkylation, though steric crowding from C2/C4 substituents can distort bond angles (e.g., O-C3-C4 = 112.36° vs. O-C3-C2 = 109.51°) [9].
Table 2: Aryl Grignard Reagents for Tropinone Functionalization
Aryl Magnesium Halide | Product | Protection Strategy | Deprotection Method |
---|---|---|---|
4-ClC₆H₄MgBr | 3-(4-Chlorophenyl)-N-carbamoyl-tropanol | Ethyl carbamate | KOH/EtOH |
C₆H₅MgBr | 3-Phenyl-N-CBz-tropanol | Benzyl carbamate | HBr/AcOH |
4-FC₆H₄MgBr | 3-(4-Fluorophenyl)-N-Boc-tropanol | tert-Butyl carbamate | TFA/DCM |
N-Alkylation of the nortropane nitrogen precedes hydrochloride salt formation. Mannich reactions with formaldehyde and nitrogen heterocycles (e.g., 7-azaindole) provide a direct route to tertiary amines under mild conditions [3] [7]. For N-propyl analogs like 3-phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol (CAS# 1211845-09-8), alkyl halide coupling (e.g., propyl bromide) with the free base in acetonitrile/K₂CO₃ gives high yields . Critical salt formation employs HCl/diethyl ether saturation in anhydrous THF, generating crystalline hydrochlorides with >98% purity after recrystallization from acetonitrile [2] [4]. The hydrochloride salt enhances water solubility (163.65 g/mol molecular weight) and stability (mp 231-237°C with decomposition), though alkyl chain length impacts crystallinity – N-methyl derivatives form hydrates, while N-propyl analogs exhibit superior crystallinity [2] .
Table 3: N-Alkylation and Salt Formation Optimization
Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | HCl Salt Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|---|
Propyl bromide | K₂CO₃ | CH₃CN | 24 | 80 | 85 | 99.2 |
Formaldehyde + indole | None | EtOH | 2 | 25 | 78 | 97.5 |
Iodomethane | DIEA | DMF | 12 | 60 | 91 | 98.8 |
Enantioselective synthesis leverages chiral auxiliaries and transition metal catalysis. Diastereoselective reduction of 2,4-dibenzylidenetropanone with (-)-DIP-Chloride™ (B-chlorodiisopinocampheylborane) yields 3α-hydroxy derivatives with 94% de [9]. For N-unsubstituted precursors, rhodium-catalyzed asymmetric hydrogenation using DuPhos ligands achieves 89% ee in the reduction of 3-phenyltropinone derivatives [8]. Organocatalytic approaches employ proline-derived catalysts (20 mol%) for α-amination of cyclic ketones, though yields remain moderate (45-65%) [8]. Resolution techniques include chiral HPLC (Chiralpak® AD-H column) of racemic 3-phenyl analogs, with the (1R,3R,5S)-enantiomer showing superior receptor binding affinity in pharmacological studies [5].
Protecting groups significantly impact overall yields in multistep sequences. Carbamate protection (Boc, Cbz, ethyl carbamate) demonstrates superior stability during Grignard reactions compared to N-benzyl groups, with ethyl carbamate showing >95% integrity after aryl magnesium bromide addition [7]. Conversely, acid-labile groups (Boc) facilitate rapid deprotection (TFA/DCM, 25°C, 30 min) but require stringent anhydrous conditions during earlier steps [7]. For O-protection, tert-butyldimethylsilyl (TBS) ethers provide orthogonal deprotection (TBAF/THF) but may reduce crystallinity. Commercial synthesis prioritizes carbamate protection due to cost-effectiveness and crystalline intermediates, with ethyl carbamate-protected intermediates available from suppliers like Agno Pharma [5]. Deprotection-scale optimization reveals that KOH-mediated carbamate cleavage (2M KOH/EtOH, 70°C) outperforms catalytic hydrogenation in processing time (2h vs 24h) and eliminates metal contamination concerns [5] [7].
Table 4: Protecting Group Performance Comparison
Protecting Group | Installation Yield (%) | Stability to Grignard Reagents | Deprotection Method | Deprotection Yield (%) |
---|---|---|---|---|
Ethyl carbamate | 88 | Excellent | 2M KOH/EtOH, 70°C | 95 |
N-Benzyl | 92 | Moderate (20% cleavage) | H₂/Pd(OH)₂, EtOAc | 88 |
tert-Butoxycarbonyl (Boc) | 85 | Excellent | 25% TFA/DCM, 25°C | 97 |
Benzoyl | 90 | Poor (<50% intact) | 2M NaOH/MeOH, 25°C | 82 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8